molecular formula C9H12N2O2 B8394438 2-Ethoxy-6-hydroxybenzenecarboximidamide

2-Ethoxy-6-hydroxybenzenecarboximidamide

Cat. No.: B8394438
M. Wt: 180.20 g/mol
InChI Key: LNGYBJZJTXZIKY-UHFFFAOYSA-N
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Description

2-Ethoxy-6-hydroxybenzenecarboximidamide is a substituted aromatic compound characterized by a benzene ring functionalized with an ethoxy group (-OCH₂CH₃) at the 2-position, a hydroxyl group (-OH) at the 6-position, and a carboximidamide group (-C(=NH)NH₂) at the 1-position. This structure confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl and amidine groups) and lipophilic character (from the ethoxy substituent).

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethoxy-6-hydroxybenzenecarboximidamide

InChI

InChI=1S/C9H12N2O2/c1-2-13-7-5-3-4-6(12)8(7)9(10)11/h3-5,12H,2H2,1H3,(H3,10,11)

InChI Key

LNGYBJZJTXZIKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1C(=N)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The carboximidamide group distinguishes 2-Ethoxy-6-hydroxybenzenecarboximidamide from closely related compounds like 2-aminobenzamides (-CONH₂) and benzamidines (-C(=NH)NH₂ without additional substituents). Comparative studies of 2-aminobenzamides highlight that replacing the amide with an amidine group enhances basicity and metal-binding affinity due to the lone pair on the imine nitrogen .

Substituent Effects

  • Ethoxy vs. For example, 2-methoxy-6-hydroxybenzamides show lower logP values (~1.2) than ethoxy analogs (~1.8), as inferred from studies on substituted benzamides .
  • Hydroxy Positioning : The 6-hydroxy group in the target compound may enhance solubility in polar solvents. In contrast, 4-hydroxy-substituted analogs demonstrate stronger intramolecular hydrogen bonding, reducing reactivity in aqueous environments .

Q & A

Q. How can researchers ensure reproducibility of kinetic studies involving this compound?

  • Methodological Answer : Pre-equilibrate reaction mixtures to 37°C ± 0.1°C using thermostated cuvettes. Record initial rates spectrophotometrically (triplicate runs). Share raw kinetic traces (absorbance vs. time) in supplementary data. Validate with inter-laboratory studies using blind-coded samples .

Ethical & Compliance Considerations

Q. What protocols ensure ethical use of animal models in toxicity studies for this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies. Use the lowest sample size justified by power analysis (α = 0.05, β = 0.2). Include humane endpoints (e.g., weight loss >20%). Publish negative results to avoid publication bias .

Q. How should conflicting intellectual property claims on synthesis methods be navigated?

  • Methodological Answer : Conduct a freedom-to-operate (FTO) analysis using patent databases (e.g., USPTO, Espacenet). Compare claim language with your method (e.g., solvent selection, catalysts). Consult legal experts to design workaround strategies (e.g., non-infringing alternative routes) .

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